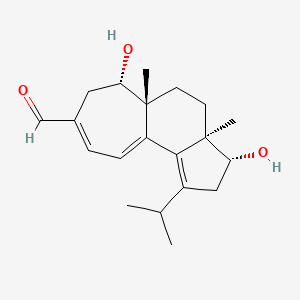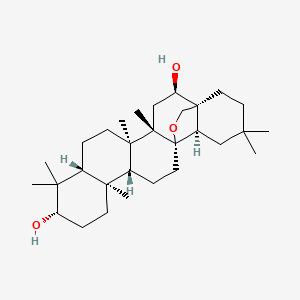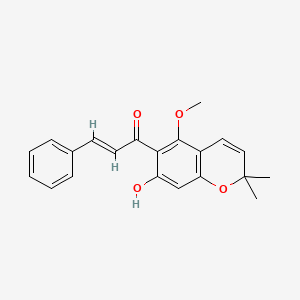
Oaxacacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oaxacacin is a member of chalcones.
Scientific Research Applications
Chromene Chalcones and Structure Revision
Research led by Gómez-Garibay et al. (2001) focused on the isolation and structural analysis of chromene chalcones, including oaxacacin, from the aerial parts of Tephrosia carrollii. This study was significant in revising and confirming the structure of this compound through spectroscopic methods and X-ray diffraction, marking a crucial step in understanding its chemical composition and potential applications (Gómez-Garibay et al., 2001).
Ethnobotanical Perspectives in Oaxaca
A study by Cruz-Pérez et al. (2021) in Oaxaca, Mexico, highlighted the diverse ethnobotanical knowledge, including the use of medicinal plants like this compound, among various ethnic groups. This research underscored the importance of traditional knowledge in understanding the medicinal applications of plants and indicated a need for further scientific exploration of these species (Cruz-Pérez et al., 2021).
Antimicrobial Activity of Mexican Plants
Rocha-Gracia et al. (2011) investigated the antimicrobial activity of extracts from various Mexican plants, including those from Oaxaca. Although this compound was not directly mentioned, the research provides context for the antimicrobial potential of native plants in the region, suggesting a possible avenue for exploring this compound's applications in this field (Rocha-Gracia et al., 2011).
Properties
Molecular Formula |
C21H20O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(E)-1-(7-hydroxy-5-methoxy-2,2-dimethylchromen-6-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H20O4/c1-21(2)12-11-15-18(25-21)13-17(23)19(20(15)24-3)16(22)10-9-14-7-5-4-6-8-14/h4-13,23H,1-3H3/b10-9+ |
InChI Key |
MUPBTLMABJJBPD-MDZDMXLPSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=C(C(=C2OC)C(=O)/C=C/C3=CC=CC=C3)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C(=C2OC)C(=O)C=CC3=CC=CC=C3)O)C |
Synonyms |
oaxacacin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


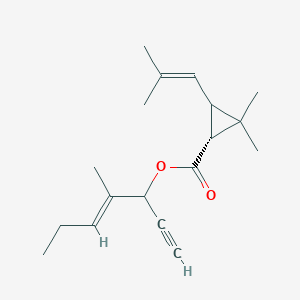
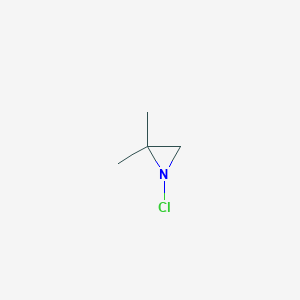
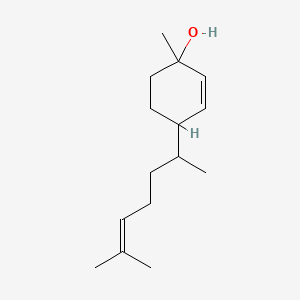
![2-[[5-(Carboxymethyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl]amino]-6-piperidin-4-ylhexanoic acid](/img/structure/B1252392.png)
![11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline](/img/structure/B1252393.png)


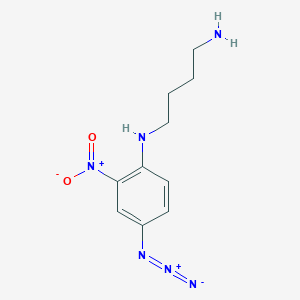
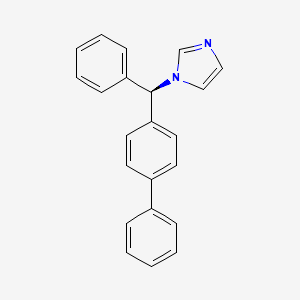
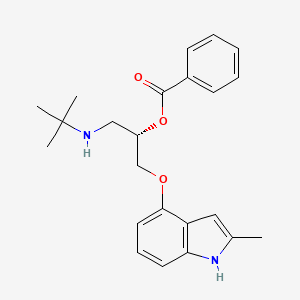

![(2S)-N-[5-[3-[3-(3-aminopropylamino)propylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1252404.png)
